2-benzoylmorpholine hydrochloride
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Overview
Description
2-benzoylmorpholine hydrochloride is an organic compound with the molecular formula C11H13NO2. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a benzoyl group attached to the nitrogen atom of the morpholine ring. This compound is typically found as a white to pale yellow solid and is used in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzoylmorpholine hydrochloride generally involves the reaction of morpholine with benzoyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
Morpholine+Benzoyl Chloride→2-benzoylmorpholine+HCl
The resulting 2-benzoylmorpholine is then treated with hydrochloric acid to form this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-benzoylmorpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group, forming 2-hydroxymorpholine.
Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acylation reactions often use acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: 2-hydroxymorpholine.
Substitution: Various acylated morpholine derivatives.
Scientific Research Applications
2-benzoylmorpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-benzoylmorpholine hydrochloride involves its interaction with specific molecular targets. The benzoyl group can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, which lacks the benzoyl group.
2-hydroxymorpholine: A reduction product of 2-benzoylmorpholine.
N-acylmorpholines: Compounds with different acyl groups attached to the nitrogen atom
Uniqueness
2-benzoylmorpholine hydrochloride is unique due to the presence of the benzoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other morpholine derivatives .
Properties
CAS No. |
521969-47-1 |
---|---|
Molecular Formula |
C11H14ClNO2 |
Molecular Weight |
227.7 |
Purity |
95 |
Origin of Product |
United States |
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